molecular formula C7H8N4 B1395274 1H-Indazole-3,6-diamine CAS No. 871709-90-9

1H-Indazole-3,6-diamine

Cat. No.: B1395274
CAS No.: 871709-90-9
M. Wt: 148.17 g/mol
InChI Key: FANSCRRHEDYXIH-UHFFFAOYSA-N
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Description

1H-Indazole-3,6-diamine is a heterocyclic aromatic organic compound characterized by the presence of two nitrogen atoms in its five-membered ring structure. This compound is a derivative of indazole, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Scientific Research Applications

1H-Indazole-3,6-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a probe for studying biological processes and pathways. In medicine, it is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. In industry, it is utilized in the production of dyes, pigments, and other specialty chemicals.

Future Directions

The study indicates that compound 6o, a derivative of 1H-Indazole-3,6-diamine, could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Biochemical Analysis

Biochemical Properties

1H-Indazole-3,6-diamine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes and proteins, influencing their activity and function. For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and proliferation. Additionally, this compound has been found to bind to proteins involved in apoptosis, such as members of the Bcl2 family, thereby modulating cell death processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation. For example, studies have shown that this compound can affect the p53/MDM2 pathway, leading to increased apoptosis in cancer cells . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which disrupts signaling pathways essential for cell survival and proliferation. Additionally, this compound can bind to the hinge region of tyrosine kinases, preventing their activation and subsequent downstream signaling . This compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Over time, this compound continues to exert its effects on cells, with sustained inhibition of cell proliferation and induction of apoptosis observed in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity to normal cells and tissues. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels, influencing cellular metabolism . For example, this compound has been shown to inhibit enzymes involved in nucleotide synthesis, leading to reduced availability of nucleotides for DNA replication and repair.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells, where it accumulates in specific compartments . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-3,6-diamine can be synthesized through several synthetic routes. One common method involves the nitration of indazole followed by reduction and diazotization reactions. The reaction conditions typically require the use of strong acids, reducing agents, and diazotizing agents under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3,6-diamine undergoes various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and coupling reagents like palladium catalysts. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethylformamide.

Major Products Formed: The major products formed from these reactions include various indazole derivatives, which are used in the development of pharmaceuticals, agrochemicals, and other industrial applications.

Comparison with Similar Compounds

1H-Indazole-3,6-diamine is structurally similar to other indazole derivatives, such as 1H-indazole-3-amine and 1H-indazole-6-amine. These compounds share the indazole core but differ in the position and nature of the substituents on the ring. The uniqueness of this compound lies in its dual amine groups, which confer distinct chemical and biological properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for the synthesis of complex molecules and the development of new therapeutic agents. Further research and development are essential to fully explore its capabilities and applications.

Properties

IUPAC Name

1H-indazole-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANSCRRHEDYXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697053
Record name 1H-Indazole-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871709-90-9
Record name 1H-Indazole-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-3,6-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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